molecular formula C8H17ClO3S B13627886 2-(3,3-Dimethylbutoxy)ethane-1-sulfonyl chloride

2-(3,3-Dimethylbutoxy)ethane-1-sulfonyl chloride

Cat. No.: B13627886
M. Wt: 228.74 g/mol
InChI Key: VIFDQZRVMYBBKR-UHFFFAOYSA-N
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Description

2-(3,3-Dimethylbutoxy)ethane-1-sulfonyl chloride is a chemical compound with the molecular formula C8H17ClO3S. It is known for its applications in various chemical reactions and industrial processes. This compound is characterized by the presence of a sulfonyl chloride group, which makes it highly reactive and useful in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Dimethylbutoxy)ethane-1-sulfonyl chloride typically involves the reaction of 2-(3,3-Dimethylbutoxy)ethanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride product. The general reaction can be represented as follows:

2-(3,3-Dimethylbutoxy)ethanol+Chlorosulfonic acid2-(3,3-Dimethylbutoxy)ethane-1-sulfonyl chloride+HCl\text{2-(3,3-Dimethylbutoxy)ethanol} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{HCl} 2-(3,3-Dimethylbutoxy)ethanol+Chlorosulfonic acid→2-(3,3-Dimethylbutoxy)ethane-1-sulfonyl chloride+HCl

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Dimethylbutoxy)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding sulfonic acid and hydrochloric acid.

    Reduction: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride under specific conditions.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Catalysts: Acid or base catalysts may be used to facilitate certain reactions.

    Solvents: Organic solvents such as dichloromethane, toluene, and acetonitrile are often used to dissolve the reactants and control the reaction environment.

Major Products

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonate Thioesters: Formed by the reaction with thiols.

Scientific Research Applications

2-(3,3-Dimethylbutoxy)ethane-1-sulfonyl chloride has a wide range of applications in scientific research, including:

    Organic Synthesis: Used as a reagent for introducing sulfonyl groups into organic molecules.

    Pharmaceuticals: Employed in the synthesis of sulfonamide-based drugs and other pharmaceutical intermediates.

    Material Science: Utilized in the modification of polymers and other materials to enhance their properties.

    Biochemistry: Applied in the study of enzyme mechanisms and protein modifications.

Mechanism of Action

The mechanism of action of 2-(3,3-Dimethylbutoxy)ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The reaction typically proceeds through the formation of a tetrahedral intermediate, followed by the elimination of a leaving group (e.g., HCl) to form the final product. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl Chloride: A simpler sulfonyl chloride compound with similar reactivity but different steric and electronic properties.

    Benzenesulfonyl Chloride: An aromatic sulfonyl chloride with distinct reactivity due to the presence of the benzene ring.

    Tosyl Chloride: A commonly used sulfonyl chloride in organic synthesis, known for its stability and ease of handling.

Uniqueness

2-(3,3-Dimethylbutoxy)ethane-1-sulfonyl chloride is unique due to the presence of the bulky 3,3-dimethylbutoxy group, which can influence the reactivity and selectivity of the compound in various chemical reactions. This structural feature can be advantageous in certain synthetic applications where steric hindrance plays a crucial role.

Properties

Molecular Formula

C8H17ClO3S

Molecular Weight

228.74 g/mol

IUPAC Name

2-(3,3-dimethylbutoxy)ethanesulfonyl chloride

InChI

InChI=1S/C8H17ClO3S/c1-8(2,3)4-5-12-6-7-13(9,10)11/h4-7H2,1-3H3

InChI Key

VIFDQZRVMYBBKR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CCOCCS(=O)(=O)Cl

Origin of Product

United States

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